molecular formula C15H24O B1220673 Nootkatol CAS No. 50763-67-2

Nootkatol

Cat. No. B1220673
CAS RN: 50763-67-2
M. Wt: 220.35 g/mol
InChI Key: GFNWRKNVTHDNPV-UXOAXIEHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nootkatol is an organic compound, a sesquiterpenoid, which means that it is a C15 derivative that also contains an oxygen-containing functional group . It has the molecular formula C15H24O . It is a significant functional sesquiterpene and is extensively used in pharmaceutical, cosmetic, agricultural, and food flavor industries .


Synthesis Analysis

The microbial biosynthesis of Nootkatol from the main precursor (+)-valencene is an important method for the production of natural spices . Whole-cell systems of fungi, bacteria, microalgae, and plant cells have been employed . The enzymes involved in the microbial biosynthesis of Nootkatol include cytochrome p450 enzymes, laccase, lipoxygenase, and others . More recently, the related enzymes were expressed in microbial hosts to heterologously produce Nootkatol, such as Escherichia coli, Pichia pastoris, Yarrowia lipolytica, and Saccharomyces cerevisiae .


Molecular Structure Analysis

Nootkatol has a molecular weight of 220.350 Da . The IUPAC Standard InChI for Nootkatol is InChI=1S/C15H26O/c1-10(2)12-5-6-13-8-14(16)7-11(3)15(13,4)9-12/h11-14,16H,1,5-9H2,2-4H3 .


Chemical Reactions Analysis

The transformation of (+)-valencene to Nootkatol involves a regioselective allylic hydroxylation, and Nootkatol is then oxidized to (+)-nootkatone . Both of these steps could be catalyzed by a single multifunctional hydroxylase or oxidase .


Physical And Chemical Properties Analysis

Nootkatol has an average mass of 220.350 Da and a monoisotopic mass of 220.182709 Da . It has 4 defined stereocenters .

Future Directions

Microbial transformation has become an important method for the production of natural spices like Nootkatol . The development direction of research for realizing the industrialization of microbial transformation was summarized and it provided many options for future improved bioprocesses .

properties

CAS RN

50763-67-2

Product Name

Nootkatol

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

(2S,4R,4aS,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-2-ol

InChI

InChI=1S/C15H24O/c1-10(2)12-5-6-13-8-14(16)7-11(3)15(13,4)9-12/h8,11-12,14,16H,1,5-7,9H2,2-4H3/t11-,12-,14+,15+/m1/s1

InChI Key

GFNWRKNVTHDNPV-UXOAXIEHSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](C=C2[C@]1(C[C@@H](CC2)C(=C)C)C)O

SMILES

CC1CC(C=C2C1(CC(CC2)C(=C)C)C)O

Canonical SMILES

CC1CC(C=C2C1(CC(CC2)C(=C)C)C)O

Other CAS RN

50763-67-2
53643-07-5

synonyms

Nootkatol
Nootkatol, (2S-(2alpha,4alpha,4aalpha,6beta))-isome

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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